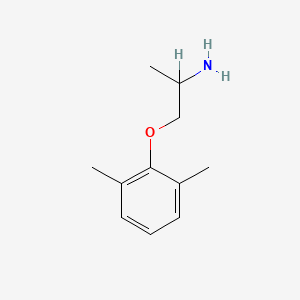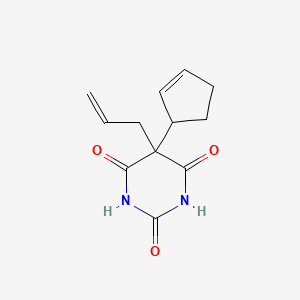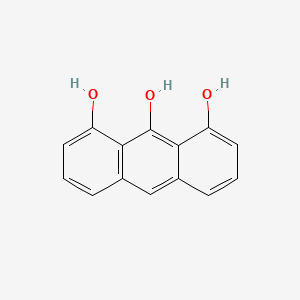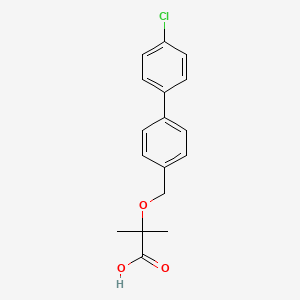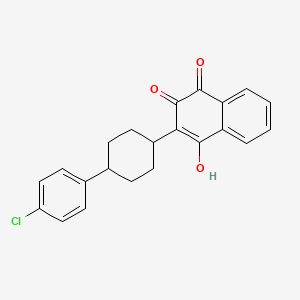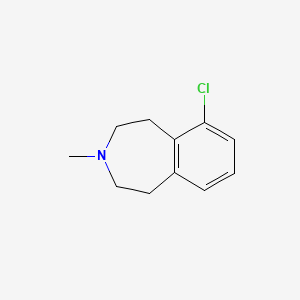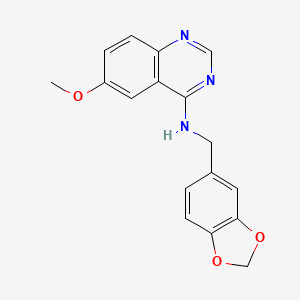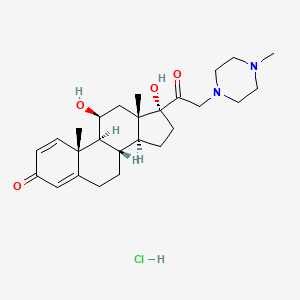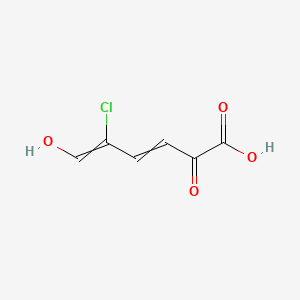
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid is a chemical compound with the molecular formula C6H5ClO4. It is an α,β-unsaturated monocarboxylic acid that features hydroxy and oxo groups at positions 2 and 6, respectively. This compound is known for its role as a bacterial xenobiotic metabolite, produced by the metabolism of xenobiotic compounds in bacteria .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid can be achieved through various organic reactions. One common method involves the chlorination of 2-hydroxy-6-oxo-2,4-hexadienoic acid. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
化学反应分析
Types of Reactions
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxy derivatives, substituted derivatives, and oxidized products .
科学研究应用
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in bacterial metabolism and its potential as a biomarker for xenobiotic degradation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds
作用机制
The mechanism of action of 5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for enzymes involved in xenobiotic metabolism, leading to the formation of various metabolites. The compound’s effects are mediated through pathways involving oxidative and reductive transformations .
相似化合物的比较
Similar Compounds
2-Hydroxy-6-oxo-2,4-heptadienoic acid: Similar in structure but lacks the chlorine atom.
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: Contains a phenyl group instead of a chlorine atom.
5-Chloro-2-hydroxymuconic semialdehyde: Another chlorinated derivative with similar properties
Uniqueness
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxy and oxo groups, along with the chlorine atom, makes it a versatile compound for various applications .
属性
分子式 |
C6H5ClO4 |
|---|---|
分子量 |
176.55 g/mol |
IUPAC 名称 |
5-chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(3-8)1-2-5(9)6(10)11/h1-3,8H,(H,10,11) |
InChI 键 |
MKQLZCILXXKHEB-UHFFFAOYSA-N |
规范 SMILES |
C(=CC(=O)C(=O)O)C(=CO)Cl |
同义词 |
2-hydroxy-5-chloromuconic acid semialdehyde |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[(4-Methoxyphenyl)methyl]-1,3-dioxo-4-isoquinolinylidene]methylamino]benzoic acid](/img/structure/B1221188.png)
